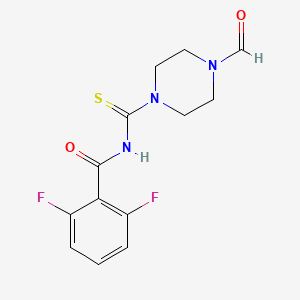

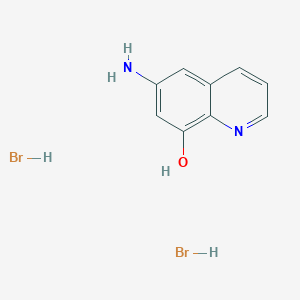

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety using 2,6-difluorobenzamide as a starting material . The target compounds were prepared by condensation, acylation, and thioetherification reactions .Applications De Recherche Scientifique

Synthesis and Structural Insights

The synthesis of N-(4-formylpiperazine-1-carbonothioyl)benzamide and its structural characteristics have been detailed, demonstrating its relevance in the field of organic synthesis. The compound was synthesized via the reaction of benzoylisothiocyanate with 1-piperazinecarboxaldehyde in acetone, leading to a benzoylthiourea derivative. Characterization through FT-IR, multinuclear ^1H, and ^13C NMR spectroscopy was conducted, with the molecule obtained in crystalline form after recrystallization in DMSO. X-ray diffraction studies revealed it crystallizes in the triclinic crystal system, highlighting a stable intramolecular N-H···O hydrogen bond which stabilizes the trans geometry of the thiono and the carbonyl groups. The dihedral angle between the heterocyclic piperazine ring and the benzene ring was noted, indicating significant structural features relevant to chemical synthesis and material science applications (Abosadiya, 2020).

Antioxidant Properties

Further research into the synthesized N-(4-formylpiperazine-1-carbonothioyl)benzamide revealed its antioxidant capabilities. The compound exhibited good antioxidant activity, about 75%, when tested by the DPPH method. This finding suggests potential applications in the development of antioxidant agents or in the study of oxidative stress-related biological mechanisms (Abosadiya, 2020).

Relevance in Heterocyclic Chemistry

The compound’s synthesis contributes to the broader field of heterocyclic chemistry, especially in the synthesis and study of imine derivatives and their reactions. Research on heterocyclic imines and amines, including the addition reactions and displacement reactions leading to various iminopiperazine derivatives, underlines the compound's relevance in exploring novel synthetic routes and mechanisms within this domain (Barot & Elvidge, 1972).

Mécanisme D'action

Target of Action

The primary target of 2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

It has been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium to inhibit its growth or survival.

Biochemical Pathways

Given its anti-tubercular activity, it likely interferes with essential metabolic pathways within mycobacterium tuberculosis h37ra .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective at inhibiting the growth or survival of Mycobacterium tuberculosis H37Ra at these concentrations.

Propriétés

IUPAC Name |

2,6-difluoro-N-(4-formylpiperazine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O2S/c14-9-2-1-3-10(15)11(9)12(20)16-13(21)18-6-4-17(8-19)5-7-18/h1-3,8H,4-7H2,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFGBKBFXHUEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=S)NC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)